Positional Isomerism Drives Significant Changes in Computed Hydrogen-Bond Acceptor Count
The target compound exhibits a hydrogen bond acceptor count of 5, compared to 3 for the 2-amino positional isomer (CID 906214), representing a 66.7% increase in HBA capacity. This is a direct consequence of the amino group placement at the 4-position, which alters the electronic distribution on the pyrimidine ring and creates an additional acceptor site at N1 [1][2].
| Evidence Dimension | Computed Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBA (PubChem CID 136251106) |
| Comparator Or Baseline | 3 HBA for (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CID 906214, CAS 166267-96-5) |
| Quantified Difference | Absolute difference: +2 HBA; Relative increase: +66.7% |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
A higher HBA count influences solvation free energy and ligand-protein binding thermodynamics, making the 4-amino isomer a distinct chemotype for fragment screens where hydrogen-bonding patterns dictate hit selectivity.
- [1] PubChem CID 136251106; Computed HBA Count = 5. https://pubchem.ncbi.nlm.nih.gov/compound/136251106#section=Chemical-and-Physical-Properties. View Source
- [2] PubChem CID 906214; Computed HBA Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/906214#section=Chemical-and-Physical-Properties. View Source
